molecular formula C5H2BrClINO B12808009 4-Bromo-2-chloro-6-iodopyridin-3-ol

4-Bromo-2-chloro-6-iodopyridin-3-ol

Katalognummer: B12808009
Molekulargewicht: 334.34 g/mol
InChI-Schlüssel: OVSKBANUIFOSAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-chloro-6-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula C5H2BrClINO and a molecular weight of 334.34 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine at specific positions using reagents such as bromine, chlorine, and iodine under controlled conditions . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions in specialized reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-chloro-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chloro-6-iodopyridin-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function and activity. The exact mechanism depends on the specific application and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-chloro-3-iodopyridine: Similar structure but with different halogen positions.

    4-Bromo-6-chloropyridin-3-ol: Lacks the iodine atom.

    2-Chloro-4-iodopyridin-3-ol: Different halogenation pattern.

Uniqueness

4-Bromo-2-chloro-6-iodopyridin-3-ol is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Eigenschaften

Molekularformel

C5H2BrClINO

Molekulargewicht

334.34 g/mol

IUPAC-Name

4-bromo-2-chloro-6-iodopyridin-3-ol

InChI

InChI=1S/C5H2BrClINO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H

InChI-Schlüssel

OVSKBANUIFOSAU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1I)Cl)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.